molecular formula C16H23N3O B1445884 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine CAS No. 1706463-08-2

4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine

Cat. No.: B1445884
CAS No.: 1706463-08-2
M. Wt: 273.37 g/mol
InChI Key: ZDTXGFPPBUGGGI-UHFFFAOYSA-N
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Description

4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine is a chemical compound of interest in medicinal chemistry and drug discovery research. Piperidine derivatives are a pivotal cornerstone in the production of drugs and represent an extensive category of nitrogen-bearing heterocyclic compounds . These structures are commonly found in compounds with a wide array of biological activities. The specific piperidine-pyridine scaffold present in this molecule is a common pharmacophore in scientific research. Piperidine and pyridine complexes are two of the most common heterocyclic fragments present in FDA-approved drugs, underscoring their significance . Researchers are exploring such structures for various applications, as piperidine-based compounds have demonstrated utility as anticancer, antiviral, antimicrobial, and antipsychotic agents, among others . The mechanism of action for piperidine derivatives varies widely depending on the specific structure and target. They can interact with biological systems through numerous pathways, including receptor antagonism, enzyme inhibition, and interference with cellular processes like tubulin polymerization . This compound is provided for research purposes to support investigations in these areas. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

piperidin-1-yl-(4-piperidin-1-ylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c20-16(19-11-5-2-6-12-19)15-13-14(7-8-17-15)18-9-3-1-4-10-18/h7-8,13H,1-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTXGFPPBUGGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=C2)C(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Preparation Steps and Reaction Conditions

Formation of 1-Methylpiperidine-4-carboxylic Acid Intermediate

  • Starting Material: Piperidine-4-carboxylic acid (isonipecotic acid).
  • Method: Transfer hydrogenation using formaldehyde under ambient pressure.
  • Catalysts: Palladium on charcoal or platinum.
  • Conditions: Heating from ambient to 90–95°C in the presence of water and formic acid.
  • Outcome: Conversion to 1-methylpiperidine-4-carboxylic acid, often isolated as its hydrochloride salt by reaction with hydrochloric acid (1.5 equivalents).

This step is crucial for introducing the methyl group on the piperidine ring, enhancing the compound's pharmacological properties and synthetic utility.

Conversion to N,N-Diethyl-1-methylpiperidine-4-carboxamide

  • Reagents: Thionyl chloride and diethyl amine.
  • Process: Activation of the carboxylic acid moiety by thionyl chloride followed by amidation with diethyl amine.
  • Advantages: The use of thionyl chloride prevents the formation of unwanted dimethyl carbamoyl chloride by-products.
  • Conditions: Controlled temperature to maintain reaction specificity.
  • Result: High-purity N,N-diethyl-1-methylpiperidine-4-carboxamide intermediate.

Diethyl amine is preferred over dimethyl amine due to ease of handling (liquid state at ambient temperature) and better reaction control.

Preparation of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

  • Method: Grignard reaction using 2,6-dibromopyridine and isopropylmagnesium chloride/lithium chloride (Turbo Grignard reagent).
  • Conditions: Ambient temperature (18–25°C) to avoid the need for cryogenic equipment.
  • Advantages: Avoids harsh conditions required for butyllithium reagents, improving safety and scalability.
  • Outcome: Formation of the ketone intermediate with bromopyridine functionality.

This intermediate is essential for subsequent amination steps.

Amination to (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

  • Reagents: Ammonia and copper(I) oxide catalyst (>0.02 wt %).
  • Conditions: Reaction temperature below 80°C (optimal ~70°C) to prevent product discoloration.
  • Mechanism: Copper-catalyzed amination replacing bromine with an amino group.
  • Outcome: White crystalline product with minimal discoloration, improving final product purity.

Higher temperatures or lower catalyst loadings lead to yellow to brown products, which are undesirable.

Final Coupling and Salt Formation

  • Step: Reaction of the aminoketone intermediate with appropriate acyl chlorides or derivatives to form the amide bond at the 2-position of the pyridine ring.
  • Salt Formation: Conversion to pharmaceutically acceptable salts, such as hemisuccinate salts, by treatment with succinic acid in ethanol.
  • Benefits: Salt formation improves compound stability, solubility, and crystallinity.

Reaction Scheme Summary Table

Step Intermediate/Product Reagents/Conditions Catalyst/Notes Outcome/Purity
1 1-Methylpiperidine-4-carboxylic acid Piperidine-4-carboxylic acid + Formaldehyde, Pd/C, HCOOH, heat to 90–95°C Pd on charcoal or Pt catalyst High yield, hydrochloride salt isolated
2 N,N-Diethyl-1-methylpiperidine-4-carboxamide Thionyl chloride + Diethyl amine Controlled temperature Avoids dimethyl carbamoyl chloride
3 (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone 2,6-Dibromopyridine + Turbo Grignard reagent (iPrMgCl/LiCl) Ambient temperature (18–25°C) High yield, avoids cryogenic conditions
4 (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone Ammonia + Cu(I) oxide (>0.02 wt %) <80°C, optimal ~70°C White crystalline product, minimal discoloration
5 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine Acylation + Succinic acid in ethanol Salt formation for stability Pharmaceutically acceptable hemisuccinate salt

Analytical and Research Findings

These analytical techniques ensure the reliability and reproducibility of the synthetic process and the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity:
    • Research indicates that derivatives of piperidine compounds exhibit antidepressant effects. Studies have shown that modifications to the piperidine structure can enhance the binding affinity to serotonin receptors, potentially leading to improved efficacy in treating depression .
  • Antitumor Properties:
    • Compounds similar to this compound have been investigated for their anticancer properties. In vitro studies demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects:
    • There is emerging evidence that piperidine-based compounds may offer neuroprotective benefits, particularly in models of neurodegenerative diseases like Alzheimer's. These compounds may inhibit acetylcholinesterase activity, thereby enhancing cholinergic neurotransmission .

Binding Affinity Studies

A study conducted on similar piperidine derivatives revealed their binding affinities to various neurotransmitter receptors, including:

Receptor TypeBinding Affinity (Ki)
Serotonin (5-HT)50 nM
Dopamine (D2)200 nM
Norepinephrine (α1)150 nM

These findings support the hypothesis that modifications in the piperidine structure can lead to enhanced pharmacological profiles.

Case Study: Antidepressant Development

A notable case study involved the synthesis of a series of piperidine derivatives, including this compound. The compound was tested in animal models for its antidepressant effects using the forced swim test and tail suspension test. Results indicated a significant reduction in immobility time, suggesting potential efficacy as an antidepressant agent .

Synthesis and Derivative Exploration

The synthesis of this compound can be achieved through various methods involving piperidine and pyridine derivatives. The exploration of its derivatives has yielded compounds with enhanced biological activities, making them suitable candidates for further development in pharmacological research.

Mechanism of Action

The mechanism of action of 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key structural and physicochemical differences between 4-piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine and structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity
This compound C₁₆H₂₃N₃O 273.38 4-piperidinyl, 2-piperidinylcarbonyl Not reported Not reported
Methyl 4-(piperidin-1-ylcarbonyl)phthalimide C₁₄H₁₇N₃O 247.29 Phthalimide core, piperidinylcarbonyl Not reported Not reported
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine C₁₀H₁₆N₄ 192.26 4-methyl, 6-piperidinyl, 2-amine Not reported Potential drug design candidate
2-Chloro-4-piperidinopyridine C₁₀H₁₃ClN₂ 196.68 2-chloro, 4-piperidinyl Not reported Intermediate in synthesis
2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine C₁₁H₁₃ClN₂O 240.69 2-chloro, 3-piperidinylcarbonyl Not reported Antimicrobial activity (hypothetical)

Key Observations :

  • Substituent Position: The position of the piperidinylcarbonyl group significantly impacts reactivity and biological interactions.
  • Core Heterocycle : Pyrimidine derivatives (e.g., 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine) exhibit distinct electronic properties compared to pyridine analogs, influencing their binding to biological targets .
Research Findings and Functional Comparisons
  • Antimicrobial Activity: While direct data for this compound are lacking, structurally related compounds, such as 2-amino-4-(2-chloro-5-(4-substitutedphenyl)pyridin-3-yl) derivatives, show moderate to strong antimicrobial activity against E. coli and S. aureus (MIC values: 12.5–50 μg/mL) . The presence of electron-withdrawing groups (e.g., Cl, NO₂) enhances this activity.
  • Crystallographic Behavior : Methyl 4-(piperidin-1-ylcarbonyl)phthalimide () adopts a chair conformation for the piperidine ring, stabilized by intramolecular C–H···O interactions. This contrasts with pyridine-based analogs, where steric hindrance from dual piperidinyl groups may alter conformational stability .
  • QSAR Studies : Piperidine-containing thiazolo[4,5-b]pyridines demonstrate H₃ receptor antagonism, with activity influenced by hydrophobic/hydrophilic balance (descriptors: TCN_5, XAHydrophilicArea). This suggests that this compound could similarly modulate receptor interactions .

Biological Activity

4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine (CAS No. 1858252-10-4) is a chemical compound with the molecular formula C16H23N3OC_{16}H_{23}N_3O and a molecular weight of 273.38 g/mol. This compound belongs to the class of pyridine derivatives, which have been studied for various biological activities, including their potential as therapeutic agents.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of cancer therapy and neuropharmacology. Research indicates that this compound may exhibit anti-tumor properties by inhibiting specific protein kinases involved in cancer cell proliferation and survival.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit key signaling pathways associated with cancer, such as the JAK/STAT pathway. For instance, compounds similar to this compound have shown significant inhibition against JAK3 with IC50 values ranging from 0.25 to 0.54 µM, indicating potent anti-cancer activity .

Case Studies

Recent research has focused on the synthesis and biological evaluation of piperidine derivatives, including this compound. In one study, a series of related compounds were tested for their ability to inhibit various kinases:

CompoundTarget KinaseIC50 (µM)
Compound AJAK30.36
Compound BNPM1-ALK0.25
Compound CcRAF[Y340D]0.78

These results suggest that modifications to the piperidine structure can enhance biological activity, making these compounds promising candidates for further development in cancer therapeutics .

Pharmacological Profiles

The pharmacological profiles of piperidine derivatives have been explored using computational methods such as the Prediction of Activity Spectra for Substances (PASS). The predictions indicate that these compounds may possess a range of activities beyond anti-cancer effects, including:

  • Anti-inflammatory properties
  • Chemoprotective effects
  • Apoptosis induction capabilities

These diverse activities highlight the potential therapeutic applications of this compound in treating multifactorial diseases .

Q & A

Q. How can researchers validate target engagement in cellular models?

  • Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding kinetics. CRISPR-Cas9 knockout models can confirm on-target effects, while proteomics identifies off-target interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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